Layer-Independent Indirect Band Gap vs. MoS2/WS2 Indirect-to-Direct Transition
ReSe2 retains its indirect band-gap character from bulk to monolayer with a minimal gap reduction of ≤0.09 eV, in contrast to MoS2 and WS2 which transition from an indirect gap in the bulk (~1.2 eV) to a direct gap in the monolayer (~1.8–1.9 eV) [1][2]. This layer-independent electronic structure means ReSe2 devices are tolerant to exfoliation variations and do not require precise monolayer control for consistent semiconducting behavior [1].
| Evidence Dimension | Band-gap variation from bulk to monolayer |
|---|---|
| Target Compound Data | ReSe2: bulk indirect gap 1.18–1.19 eV; monolayer indirect gap ~1.22 eV; Δ ≤ 0.09 eV; remains indirect at all thicknesses. |
| Comparator Or Baseline | MoS2: bulk indirect gap ~1.2 eV; monolayer direct gap ~1.8–1.9 eV; undergoes indirect-to-direct transition. WS2: bulk indirect gap ~1.3 eV; monolayer direct gap ~2.0 eV. |
| Quantified Difference | Band-gap change with layer number: ReSe2 ≤ 0.09 eV vs MoS2 ~0.6–0.7 eV; ReSe2 retains indirect character vs MoS2/WS2 direct monolayer. |
| Conditions | Experimental optical absorption and DFT band-structure calculations; bulk and mechanically exfoliated monolayer samples. |
Why This Matters
A layer-independent band gap simplifies device manufacturing because consistent optoelectronic performance does not demand strict monolayer control, reducing processing cost and yield loss.
- [1] Wolverson D, Crampin S, Kazemi AS, Ilie A, Bending SJ. Raman Spectra of Monolayer, Few-Layer, and Bulk ReSe2: An Anisotropic Layered Semiconductor. ACS Nano. 2014;8(11):11154-11164. doi:10.1021/nn5053926 View Source
- [2] Correa R, Alem Teklu A, Kern N, et al. Phase Modulators Based on High Mobility Ambipolar ReSe2 Field-Effect Transistors. Sci Rep. 2018;8:12745. doi:10.1038/s41598-018-30969-7 View Source
